1-Chloro-5-iodo-2-methyl-4-nitrobenzene
Overview
Description
1-Chloro-5-iodo-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5ClINO2. It is a derivative of benzene, featuring chlorine, iodine, methyl, and nitro substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-iodo-2-methyl-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactionsThe reaction typically requires concentrated nitric acid and sulfuric acid as reagents and is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-iodo-2-methyl-4-nitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group acts as a deactivating meta-director, influencing the position of incoming electrophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Reduction: Tin and hydrochloric acid or hydrogen gas with a palladium catalyst are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nature of the electrophile and the reaction conditions.
Reduction: 1-Chloro-5-iodo-2-methyl-4-aminobenzene.
Oxidation: 1-Chloro-5-iodo-2-carboxy-4-nitrobenzene.
Scientific Research Applications
1-Chloro-5-iodo-2-methyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-5-iodo-2-methyl-4-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta positions. The chlorine and iodine substituents also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-iodo-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Chloro-2-methyl-4-nitrobenzene: Lacks the iodine substituent, affecting its chemical properties and reactivity.
1-Chloro-4-nitrobenzene: Simpler structure with fewer substituents, used in different industrial applications.
Uniqueness
1-Chloro-5-iodo-2-methyl-4-nitrobenzene is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-chloro-5-iodo-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGZOXGUGMUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681967 | |
Record name | 1-Chloro-5-iodo-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859794-01-7 | |
Record name | 1-Chloro-5-iodo-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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